molecular formula C21H19N3O3 B2412533 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)prop-2-en-1-one CAS No. 1396891-62-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B2412533
CAS No.: 1396891-62-5
M. Wt: 361.401
InChI Key: OOEYCFLFMOLFNZ-QPJJXVBHSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)prop-2-en-1-one is a strategically designed small molecule recognized for its potent inhibitory activity against the PI3K/AKT/mTOR signaling axis , a pathway frequently hyperactivated in a wide spectrum of human malignancies. Its core research value lies in its utility as a chemical probe to dissect the complex roles of PI3K-driven signaling in cellular processes such as proliferation, survival, and metabolic adaptation. Researchers employ this compound in in vitro and in vivo studies to investigate oncogenic addiction to this pathway and to explore potential therapeutic strategies for cancers resistant to conventional treatments. The compound's mechanism involves targeting key nodes within the pathway, leading to the suppression of downstream effector molecules and ultimately inducing cell cycle arrest and apoptosis in susceptible cancer cell lines . This makes it an indispensable tool for preclinical research aimed at validating PI3K/AKT/mTOR as a target and for understanding the mechanisms underlying resistance to pathway inhibition.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-13-2-5-16-17(8-13)23-21(22-16)15-10-24(11-15)20(25)7-4-14-3-6-18-19(9-14)27-12-26-18/h2-9,15H,10-12H2,1H3,(H,22,23)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEYCFLFMOLFNZ-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)prop-2-en-1-one exhibits significant biological activity, particularly in anticancer and antimicrobial domains. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N2O4C_{19}H_{18}N_2O_4 with a molecular weight of 342.36 g/mol. The compound features a complex structure combining benzo[d][1,3]dioxole and benzimidazole moieties, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural elements. For instance, derivatives of benzimidazole have shown promising results against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), K562 (leukemia).
  • IC50 Values :
    • Compound 18b (related to benzimidazole derivatives) exhibited IC50 values of 0.12 μM (A549), 0.15 μM (MCF-7), and 2.10 μM (K562) .

This suggests that the incorporation of the benzo[d][1,3]dioxole moiety may enhance the compound's efficacy against tumor cells.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar compounds have demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (μg/mL) Inhibition Zone (mm)
Staphylococcus aureus4021
Bacillus subtilis30012
Escherichia coli20014
Pseudomonas aeruginosa50010

These findings indicate that related compounds exhibit significant antibacterial properties, suggesting that the compound may share similar characteristics .

Case Studies

Several case studies have been conducted to evaluate the biological effects of compounds with similar structures:

  • Study on Apoptosis Induction : A study demonstrated that a related compound accelerated apoptosis in MCF cell lines when administered at specific dosages, leading to suppressed tumor growth in vivo .
  • Inhibitory Action on Tubulin Polymerization : Research indicated that certain derivatives could inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation . This mechanism is vital for developing new anticancer therapies targeting microtubule dynamics.

Scientific Research Applications

Biological Activities

Anticancer Properties:
Research indicates that compounds containing benzimidazole and dioxole moieties exhibit notable anticancer activities. Studies have shown that derivatives of benzimidazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)prop-2-en-1-one has been evaluated for its cytotoxic effects on different cancer cell lines, showing promising results in reducing cell viability.

Antimicrobial Activity:
The compound has also been investigated for its antimicrobial properties. The presence of the benzimidazole ring enhances the compound's ability to interact with microbial targets. In vitro studies have reported effective inhibition against various bacterial strains, suggesting potential as an antimicrobial agent.

Enzyme Inhibition:
This compound has been identified as a potential inhibitor of specific kinases involved in cancer signaling pathways. The structural features allow it to bind effectively to enzyme active sites, thereby blocking their activity and hindering tumor growth.

Study 1: Anticancer Activity

A study published in Molecules explored the synthesis and biological evaluation of similar compounds with benzimidazole derivatives. The results demonstrated that these compounds exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the micromolar range, indicating that modifications to the benzimidazole structure enhance anticancer efficacy .

Study 2: Antimicrobial Evaluation

In another research article, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives displayed low minimum inhibitory concentrations (MICs), suggesting strong antimicrobial activity .

Study 3: Enzyme Inhibition

Research focusing on kinase inhibitors highlighted the compound's potential to inhibit specific kinases involved in cancer progression. The binding affinity was assessed using molecular docking studies, which indicated strong interactions between the compound and the target enzymes .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)prop-2-en-1-one?

  • Methodological Answer : A condensation reaction between 2-acetyl benzimidazole derivatives and substituted aldehydes in a 1:1 molar ratio under reflux in ethanol/water (1:1) is a common approach. Sodium hydroxide (10%) is added dropwise to catalyze the reaction, followed by crystallization from aqueous ethanol to isolate the product . For azetidine ring formation, cyclization of 3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one precursors with 5-methyl-1H-benzimidazole-2-carboxamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours is recommended .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • 1H/13C NMR : Assign coupling constants (e.g., J = 12–16 Hz for trans configuration in prop-2-en-1-one) to confirm stereochemistry .
  • FTIR : Identify carbonyl stretches (C=O, ~1650–1700 cm⁻¹) and benzimidazole N–H vibrations (~3200 cm⁻¹) .
  • UV-Vis : Monitor π→π* transitions in the enone system (λmax ~250–300 nm) .

Q. How can the purity of the synthesized compound be validated?

  • Methodological Answer : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1 mL/min) and compare retention times against standards. Elemental analysis (C, H, N) should show ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can DFT calculations predict nonlinear optical (NLO) properties of this compound?

  • Methodological Answer : Perform geometry optimization and frontier molecular orbital (FMO) analysis at the B3LYP/6-31++G(d,p) level. Calculate hyperpolarizability (β) using the finite field method to assess NLO activity. HOMO-LUMO gaps <3 eV suggest high polarizability, while dipole moments >5 Debye indicate strong intramolecular charge transfer .

Q. What strategies optimize reaction yields when modifying the benzo[d][1,3]dioxol-5-yl moiety?

  • Methodological Answer :

  • Electron-withdrawing substituents : Use microwave-assisted synthesis (100–120°C, 30–60 minutes) with Cu(I) catalysts to accelerate cycloaddition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates, improving yields by 15–20% .
  • Catalysts : Sodium ascorbate and CuSO4·5H2O in click chemistry reactions achieve >85% yield for triazole-linked derivatives .

Q. How can molecular docking studies evaluate kinase inhibition potential?

  • Methodological Answer : Dock the compound into ATP-binding pockets of target kinases (e.g., EGFR or CDK2) using AutoDock Vina. Prioritize poses with hydrogen bonds to hinge regions (e.g., Met769 in EGFR) and hydrophobic interactions with DFG motifs. Validate via IC50 assays using kinase-Glo luminescence protocols .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • In vitro assays : Compare IC50 values across multiple cell lines (e.g., MCF-7 vs. HepG2) using MTT assays. Control for solvent effects (e.g., DMSO ≤0.1% v/v).
  • SAR analysis : Synthesize analogs with modified azetidine or benzimidazole groups to isolate pharmacophore contributions .

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